

the role of PRMT4 in cancer cell proliferation

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An In-depth Technical Guide on the Role of PRMT4 in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in the proliferation of cancer cells. It details the molecular mechanisms, involvement in key signaling pathways, and its emergence as a significant therapeutic target.

Introduction to PRMT4/CARM1

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to arginine residues on both histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (aDMA).[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA processing, and signal transduction.[3][4] Aberrant expression and activity of PRMT4 have been implicated in the pathogenesis of various cancers, including breast, colorectal, prostate, and hepatocellular carcinomas, where it often correlates with poor prognosis.[3][4][5][6][7][8]

Mechanism of Action in Transcriptional Regulation

PRMT4 primarily functions as a transcriptional coactivator.[3][5][9] Its enzymatic activity is central to its role in promoting gene expression programs that favor cancer cell proliferation.



- Histone Methylation: PRMT4 methylates histone H3 at arginine residues 17 and 26
 (H3R17me2a and H3R26me2a).[5][10][11] These modifications serve as epigenetic marks
 that are associated with active gene transcription, leading to a more open chromatin
 structure that is accessible to the transcriptional machinery.[9]
- Non-Histone Substrate Methylation: Beyond histones, PRMT4 targets a variety of non-histone proteins, altering their function and contributing to oncogenesis. A key example is the methylation of BAF155, a core subunit of the SWI/SNF chromatin-remodeling complex, which enhances the expression of genes regulated by the c-Myc oncogene.[5]

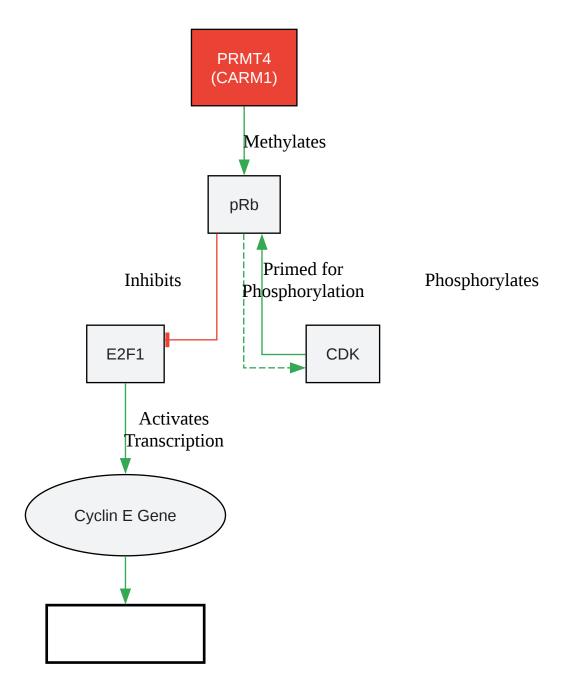
Role of PRMT4 in Key Cancer-Related Signaling Pathways

PRMT4 influences several critical signaling pathways that are frequently dysregulated in cancer, thereby promoting uncontrolled cell proliferation.

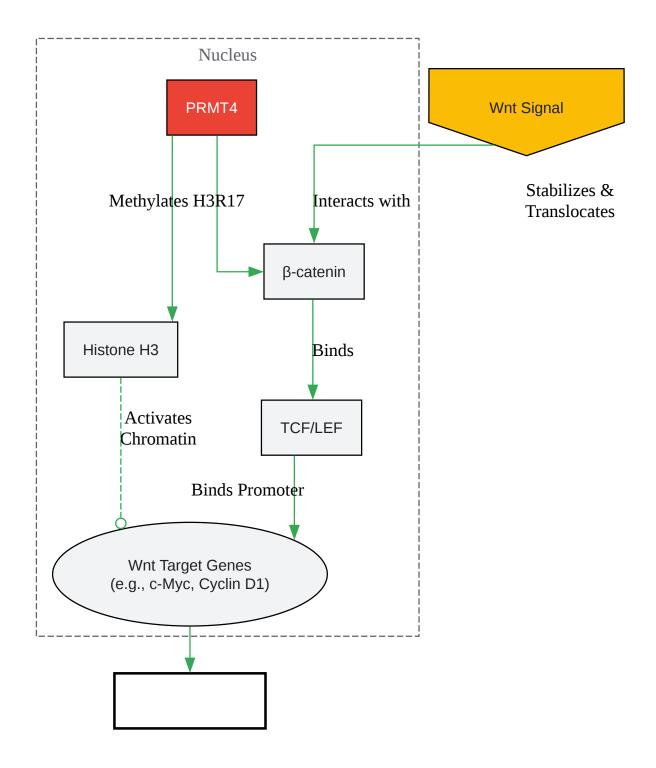
pRb-E2F1 Pathway

The Retinoblastoma protein (pRb) is a tumor suppressor that controls the cell cycle by inhibiting the E2F1 transcription factor. PRMT4 negatively regulates pRb's function through direct methylation.[5][12] This methylation event promotes the subsequent phosphorylation of pRb by cyclin-dependent kinases (CDKs), leading to the dissociation of E2F1.[12] Liberated E2F1 can then activate the transcription of genes essential for S-phase entry, such as Cyclin E, driving cell cycle progression.[5]

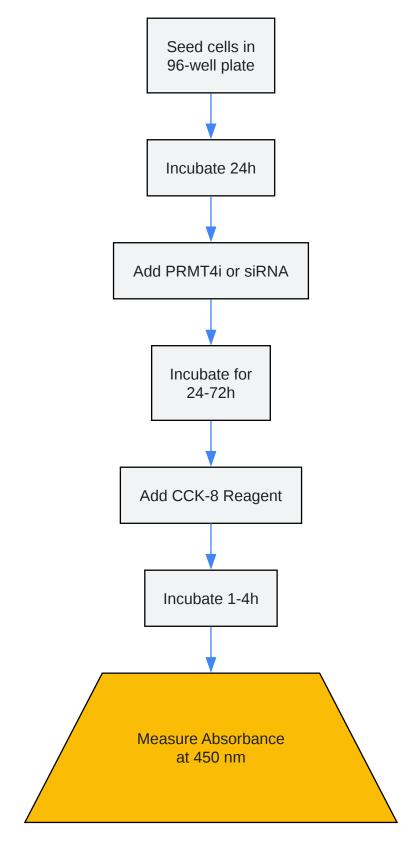












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